molecular formula C19H19F3N4O3S B2476112 ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate CAS No. 1396844-35-1

ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate

Cat. No.: B2476112
CAS No.: 1396844-35-1
M. Wt: 440.44
InChI Key: CYTKJFNNDGKVIC-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate is a synthetic small molecule featuring a 4-oxobutanoate backbone esterified with an ethyl group. Its structure includes a benzo[d]thiazol-2-yl moiety substituted with a trifluoromethyl group at position 4, linked via an amino bridge to a 2-(1H-pyrazol-1-yl)ethyl side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole and benzothiazole motifs are commonly associated with kinase inhibition and bioactivity in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-oxo-4-[2-pyrazol-1-ylethyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c1-2-29-16(28)8-7-15(27)26(12-11-25-10-4-9-23-25)18-24-17-13(19(20,21)22)5-3-6-14(17)30-18/h3-6,9-10H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTKJFNNDGKVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate is a synthetic compound that combines a pyrazole moiety with a benzo[d]thiazole structure, known for its diverse biological activities. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, which contributes to its biological activity.
  • Benzo[d]thiazole Moiety : Incorporates sulfur and nitrogen, enhancing the compound's pharmacological properties.
  • Trifluoromethyl Group : Known to influence lipophilicity and metabolic stability.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have demonstrated activity against various bacterial strains. A study highlighted the synthesis of fluorine-containing pyrazoles, which showed promising antimicrobial effects, suggesting that modifications in the structure can enhance efficacy against pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. A review noted that certain substituted pyrazoles exhibited high selectivity for COX-2, a key enzyme in inflammatory processes. The compound's structure may allow it to inhibit inflammatory pathways effectively, as evidenced by its performance in carrageenan-induced edema models .

Cytotoxicity and Cancer Research

The interaction of thiazole derivatives with cancer cell lines has been a focal point in recent studies. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example, thiazole-bearing compounds were evaluated for their cytotoxicity against Jurkat cells, revealing promising results with low IC50 values .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObservationsReference
AntimicrobialPyrazole DerivativesEffective against Gram-positive bacteria
Anti-inflammatorySubstituted PyrazolesHigh COX-2 selectivity; minimal side effects
CytotoxicityThiazole DerivativesSignificant activity against cancer cell lines

Detailed Findings

  • Antimicrobial Activity : In a study assessing various pyrazole derivatives, compounds similar to this compound displayed notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanisms : The anti-inflammatory profile was evaluated using animal models where the compound exhibited a dose-dependent reduction in edema, highlighting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its utility in cancer therapy.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Commonly used reagents include pyrazole derivatives and trifluoromethyl-substituted benzo[d]thiazoles.
  • Reaction Conditions : Synthesis often requires controlled temperatures and specific solvents to optimize yield and purity.
  • Characterization Techniques : The final product is usually characterized using NMR, MS, and IR spectroscopy to confirm its structure.

Anticancer Activity

Ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Biological Assays : In vivo models have shown that the compound reduces markers of inflammation, such as cytokines and prostaglandins.
  • Clinical Relevance : Its application in treating conditions like arthritis is being explored due to its ability to modulate inflammatory responses .

Antimicrobial Activity

The compound's structural features contribute to its antimicrobial efficacy against various pathogens:

  • Spectrum of Activity : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This activity suggests possible uses in developing new antibiotics or antifungal agents .

Antidiabetic Properties

Emerging research has indicated that this compound may exhibit hypoglycemic effects:

  • Mechanistic Insights : It is believed to enhance insulin sensitivity or modulate glucose metabolism, which could be beneficial for managing diabetes .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against Gram-positive/negative bacteria
AntidiabeticEnhances insulin sensitivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Key Analogs and Structural Differences:

Ethyl 4-((4-Methoxyphenyl)amino)-4-(1-methyl-1H-imidazol-2-yl)-2-methylenebutanoate (): Substituents: 4-Methoxyphenylamino and 1-methylimidazol-2-yl groups. Functional Groups: Contains a methylene group and imidazole ring instead of pyrazole and benzothiazole. Synthesis: Prepared via Pd/C-catalyzed hydrogenation (79% yield) . Properties: IR data indicates strong C=O (1706 cm⁻¹) and C-O (1236 cm⁻¹) stretches, suggesting similar ester stability to the target compound .

Ethyl 4-(4-(5-Bromo-2-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate (): Substituents: Pyrrolo[2,3-b]pyridine and trifluoromethylpyrazole groups. Functional Groups: Lacks the benzothiazole-amino linkage but shares the trifluoromethylpyrazole motif. Synthesis: Boronate ester coupling (78% yield) .

Ethyl 4-(Benzo[d]thiazol-2-ylthio)-3-oxobutanoate (): Substituents: Benzothiazole linked via a thioether (S-) instead of an amino (N-) bridge. Functional Groups: Thioether group increases hydrophobicity but may reduce hydrogen-bonding capacity compared to the target’s amino bridge. Availability: Commercially supplied under synonyms like ALBB-030594 .

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